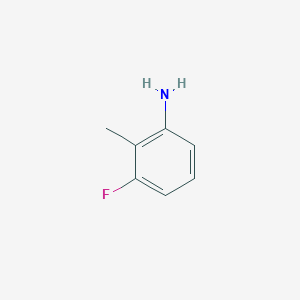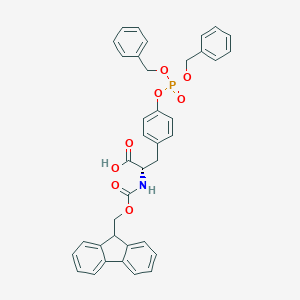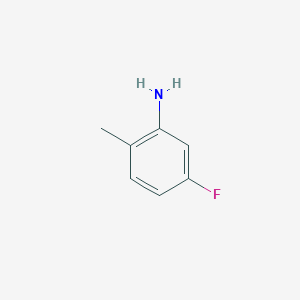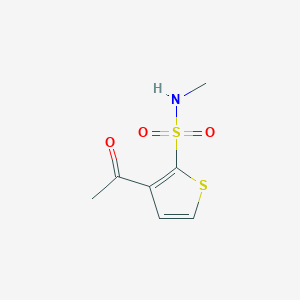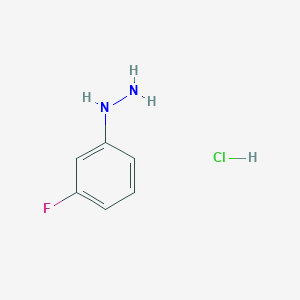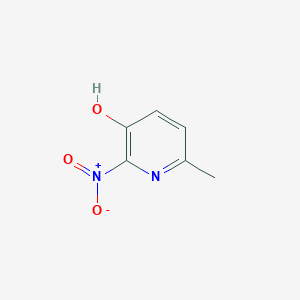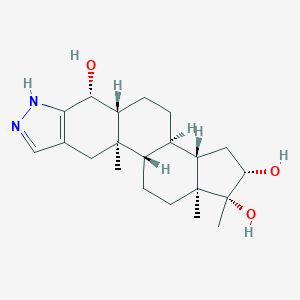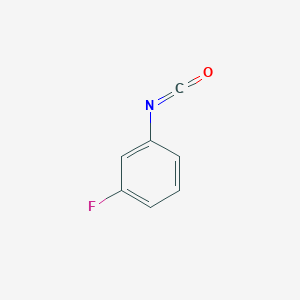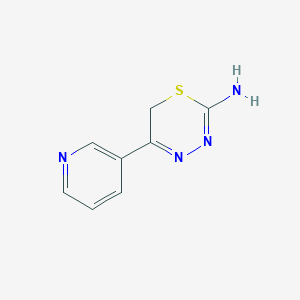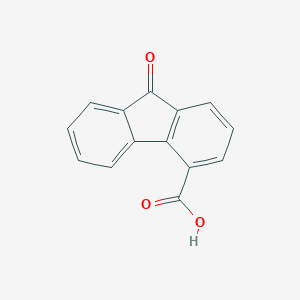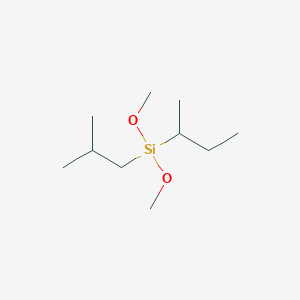
1-Phenylpropane-1,2-diol
Overview
Description
1-Phenylpropane-1,2-diol is an organic compound with the molecular formula C9H12O2. It is also known as this compound. This compound is characterized by the presence of a phenyl group attached to a propanediol backbone. It is a versatile chemical used in various industrial and scientific applications .
Mechanism of Action
Target of Action
It is known to be involved in enzymatic reactions, particularly with alcohol dehydrogenase (adh) and ω-transaminase (ωta) .
Mode of Action
1-Phenylpropane-1,2-diol typically exhibits the typical properties of alcohols in chemical reactions, such as esterification, etherification, oxidation, and reduction . It can also react with aldehydes or ketones to form condensation products .
Biochemical Pathways
This compound is involved in a multi-enzymatic synthesis process. The compound is obtained from trans- or cis-β-methylstyrene by combining a styrene monooxygenase with epoxide hydrolases . This process involves the combination of an alcohol dehydrogenase (ADH), an ω-transaminase (ωTA), and an alanine dehydrogenase to create a redox-neutral network .
Result of Action
The result of the action of this compound is the production of phenylpropanolamines (PPAs) in high optical purities (er and dr up to >99.5%) and analytical yields (up to 95%) .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility in water and most organic solvents, such as alcohols, ethers, and ketones, can affect its action .
Biochemical Analysis
Biochemical Properties
It has been used in a stereoselective three-enzyme cascade for the one-pot synthesis of (1S,2S)-1-Phenylpropane-1,2-diol from inexpensive starting substrates, benzaldehyde and acetaldehyde . The enzymes involved in this process include benzoylformate decarboxylase (BFD), alcohol dehydrogenase from Lactobacillus brevis (ADH Lb), and formate dehydrogenase (FDH) .
Cellular Effects
It has been used in the synthesis of (1S,2S)-1-Phenylpropane-1,2-diol, which has been studied for its effects on cells
Molecular Mechanism
It has been used in a stereoselective three-enzyme cascade for the one-pot synthesis of (1S,2S)-1-Phenylpropane-1,2-diol . This process involves the coupling of stereoselective carboligation catalyzed by benzoylformate decarboxylase (BFD), L-selective reduction of a carbonyl group with alcohol dehydrogenase from Lactobacillus brevis (ADH Lb), and the coenzyme regeneration by formate dehydrogenase (FDH) .
Temporal Effects in Laboratory Settings
It has been used in a stereoselective three-enzyme cascade for the one-pot synthesis of (1S,2S)-1-Phenylpropane-1,2-diol . This process has been optimized to achieve a 100% yield of vic 1,2-diol .
Metabolic Pathways
It has been used in a stereoselective three-enzyme cascade for the one-pot synthesis of (1S,2S)-1-Phenylpropane-1,2-diol . This process involves the coupling of stereoselective carboligation catalyzed by benzoylformate decarboxylase (BFD), L-selective reduction of a carbonyl group with alcohol dehydrogenase from Lactobacillus brevis (ADH Lb), and the coenzyme regeneration by formate dehydrogenase (FDH) .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylpropane-1,2-diol can be synthesized through several methods. One common method involves the reduction of diethyl phenylmalonate using sodium borohydride (NaBH4) in the presence of an alkali metal dihydrogen phosphate buffer . Another method involves the hydrogenolysis of glycerol or cellulose derivatives using multifunctional catalysts .
Industrial Production Methods: Industrial production of this compound often involves the hydration of fossil fuel-based propylene via chemical methods. This process is energy-intensive and has a significant environmental impact . biotechnological methods using microbial biosynthesis are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-Phenylpropane-1,2-diol undergoes various chemical reactions typical of alcohols, such as esterification, etherification, oxidation, and reduction . It can also react with aldehydes or ketones to form condensation products .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Esterification: Carboxylic acids or acid chlorides in the presence of a catalyst like sulfuric acid (H2SO4).
Major Products:
Oxidation: Phenylglyoxal and benzoic acid.
Reduction: 1-Phenyl-1,2-propanediol.
Esterification: Esters such as phenylpropanoate.
Scientific Research Applications
1-Phenylpropane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential use in drug formulations and as a solvent for pharmaceuticals.
Industry: Utilized in the production of unsaturated polyester resins, antifreeze agents, and biofuels
Comparison with Similar Compounds
Propylene Glycol (1,2-Propanediol): A similar compound with a simpler structure, lacking the phenyl group.
1,3-Propanediol: Another diol with a different arrangement of hydroxyl groups.
Uniqueness: 1-Phenylpropane-1,2-diol is unique due to the presence of the phenyl group, which imparts different chemical properties and reactivity compared to other diols. This makes it valuable in specific applications where the phenyl group is beneficial .
Properties
IUPAC Name |
1-phenylpropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQZXSHFWDHNOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883760 | |
| Record name | 1,2-Propanediol, 1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1855-09-0 | |
| Record name | 1-Phenyl-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1855-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dihydroxy-1-phenylpropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001855090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Propanediol, 1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Propanediol, 1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylpropane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.866 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
